2,3,6-Trichloroindophenol
Description
2,3,6-Trichloroindophenol belongs to the indophenol (B113434) family of organic compounds, which are characterized by a quinone-imine structure. These compounds are notable for their intense color, a property that has led to their use as dyes and indicators in chemical analysis.
The history of indophenols is intrinsically linked to the development of synthetic dyes in the mid-19th century. researchgate.net A pivotal moment in the history of these compounds was the discovery of the Berthelot reaction in 1859 by French chemist Marcellin Berthelot. tandfonline.com This reaction demonstrated that the treatment of a sample containing ammonia (B1221849) with sodium hypochlorite (B82951) and phenol (B47542) produces a characteristic blue color, which was later identified as indophenol. tandfonline.comnotulaebotanicae.ro This discovery laid the foundation for the use of indophenols in analytical chemistry, particularly for the determination of ammonia. tandfonline.comnotulaebotanicae.ro
Early research focused on refining the synthesis and understanding the reaction mechanism. It was found that the reaction proceeds through the formation of chloramine (B81541), which then reacts with a phenolic compound. tandfonline.com Over time, the applications of indophenols expanded beyond simple ammonia detection. They found use as textile dyes, though this application has largely become obsolete, and as crucial intermediates in the manufacture of sulfur dyes. researchgate.net Furthermore, their redox-sensitive nature led to their adoption in other analytical methods, such as in color photography and for the determination of various substances. researchgate.net A notable example is the use of a related compound, 2,6-dichlorophenolindophenol (DCPIP), for the quantification of ascorbic acid (Vitamin C). notulaebotanicae.ro
The introduction of chlorine atoms into the indophenol structure, creating derivatives like this compound, significantly enhances their utility in scientific research. The electron-withdrawing nature of the chlorine atoms influences the electronic properties of the molecule, making it a more effective oxidizing agent and a sensitive redox indicator. researchgate.net This heightened reactivity is particularly valuable in biochemical assays.
One of the primary applications of this compound is in the measurement of peroxidase activity. cotton.orgjeeng.netmdpi.com Peroxidases are enzymes that catalyze the oxidation of a wide variety of substrates by hydrogen peroxide. In these assays, the colorless, reduced (leuco) form of this compound is used as a chromogenic substrate. cotton.org The peroxidase enzyme, in the presence of hydrogen peroxide, oxidizes the leuco-2,3,6-trichloroindophenol, resulting in the formation of the intensely colored blue indophenol dye. cotton.org The rate of color formation, which can be measured spectrophotometrically, is directly proportional to the peroxidase activity in the sample. researchgate.net This method has been widely adopted in plant physiology and agricultural science to study the response of plants to various environmental stresses, such as cold, salinity, and pathogen attack, as peroxidase activity is often an indicator of oxidative stress. cotton.orgplantprotection.plresearchgate.net
The stability of the reduced form of this compound, especially when prepared under specific conditions, and the reproducibility of the assay have made it a valuable tool for comparative measurements of peroxidatic catalysis. researchgate.net Its application extends to the analysis of enzyme activity in various biological materials, including blue crab extracts and different plant tissues. jeeng.netmdpi.com
The following data tables present detailed research findings on the application of this compound.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | 4-((3-Chloro-4-hydroxyphenyl)imino)-2,6-dichloro-2,5-cyclohexadien-1-one sodium salt | researchgate.net |
| Physical State | Powder Solid | researchgate.net |
| Appearance | Green | researchgate.net |
| Stability | Stable under normal conditions. | researchgate.net |
| Incompatible Materials | Strong oxidizing agents. | researchgate.net |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas. | researchgate.net |
Interactive Data Table: Research Applications of this compound in Plant Peroxidase Activity Studies
| Plant Species | Stress Condition | Observed Effect on Peroxidase Activity (Measured using this compound) | Research Finding Reference |
| Cotton (Gossypium hirsutum) | Cold Stress (15°C) | Decreased peroxidase activity by 50-60% in both Acala 1517-88 and Coker 312 cultivars. | cotton.org |
| Tomato (Lycopersicon esculentum) | Fusarium oxysporum infection | Peroxidase activity increased gradually from the 7th to the 28th day after infection. | plantprotection.pl |
| Peanut (Arachis hypogaea) | Salt Stress | Salt-tolerant cultivars showed a higher increase in anthocyanin content, which is related to antioxidant enzyme activity. | researchgate.net |
| Cucumber (Cucumis sativus) | Cold Stress with Selenium application | Selenium application significantly enhanced the increase of net photosynthetic rate and antioxidant enzyme activities under cold stress. | researchgate.net |
| Wheat (Triticum aestivum) | Cadmium Stress with GABA application | GABA plus Cd improved wheat Cd tolerance by increasing the activities of antioxidant enzymes, including peroxidase. | nih.gov |
Interactive Data Table: Application of this compound in Soil Enzyme Analysis
| Soil Type/Condition | Enzyme Assayed | Method | Key Finding | Research Reference |
| Tea Plantation Soils | Various, including urease | Colorimetric determination of ammonium (B1175870) using a modified indophenol reaction. | Urease activity differed considerably among soils with different agricultural management practices (conventional, sustainable, transformational). | researchgate.net |
| Soils Polluted with Tetracycline | Urease, β-glucosidase, acid phosphomonoesterase | Urease activity was estimated by colorimetric NH4+ determination using a modified indophenol reaction. | Tetracycline antibiotics had a significant impact on soil enzyme activities, with urease activity being a sensitive indicator. | mdpi.com |
| Various Soils | Urease | Colorimetric determination of ammonium after incubation with urea. | A rapid assay for soil urease was developed using a modified indophenol reaction, showing high sensitivity and stability. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
6038-83-1 |
|---|---|
Molecular Formula |
C12H6Cl3NO2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
4-(2,3,5-trichloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H6Cl3NO2/c13-8-5-9(10(14)11(15)12(8)18)16-6-1-3-7(17)4-2-6/h1-5,18H |
InChI Key |
QTAZYNKIJHHMCG-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C=CC1=NC2=CC(=C(C(=C2Cl)Cl)O)Cl |
Canonical SMILES |
C1=CC(=O)C=CC1=NC2=CC(=C(C(=C2Cl)Cl)O)Cl |
Synonyms |
2,3,6-trichloroindophenol TCIP |
Origin of Product |
United States |
Synthetic Pathways and Derivatization Strategies
Academic Methodologies for Indophenol (B113434) Synthesis
The synthesis of indophenol dyes is a well-established area of organic chemistry, primarily revolving around the oxidative coupling of a phenol (B47542) with a p-aminophenol or a source of ammonia (B1221849). Two classical named reactions form the bedrock of most academic approaches to indophenol synthesis: the Berthelot reaction and the Gibbs reaction.
Alternatively, the Gibbs reaction provides another route for the formation of indophenols. This method is a colorimetric assay for phenols that utilizes N-chlorobenzoquinone imines as reagents in an aqueous basic medium. purdue.edu The mechanism involves a single electron transfer (SET) from the phenoxide anion to the N-chloroimine, generating an N-chloroimine radical anion. purdue.edu This radical anion can then proceed through one of three distinct pathways to produce the final indophenol dye. purdue.edu
For the specific synthesis of 2,3,6-trichloroindophenol, these general methodologies would be adapted. The synthesis would likely involve the oxidative coupling of 2,3,6-trichlorophenol (B165527) with a suitable nitrogen-containing compound, such as 4-aminophenol (B1666318) or ammonia, under oxidizing conditions.
Table 1: Key Academic Methodologies for Indophenol Synthesis
| Reaction Name | Key Reactants | Typical Catalyst | Key Intermediates |
|---|---|---|---|
| Berthelot Reaction | Phenol, Ammonia, Hypochlorite (B82951) | Sodium Nitroprusside | Monochloramine, Quinone chloramine (B81541) |
Preparative Routes for Indophenol Esters
The derivatization of indophenols to form esters represents a strategy to modify their physical and chemical properties. Research has been conducted into the preparation and structural studies of indophenol esters. purdue.edu The synthesis of these esters would typically involve the acylation of the phenolic hydroxyl group of the parent indophenol. Standard esterification procedures could be employed, such as reaction with an acid chloride or anhydride (B1165640) in the presence of a base. For instance, the synthesis of Boc-protected amino acids involves the use of di-tert-butyl dicarbonate (B1257347) and a base like triethylamine, a principle that could be adapted for the esterification of indophenols. purdue.edu The preparation of these esters allows for a systematic study of how structural modifications impact the compound's properties. purdue.edu
Approaches for Generating Indophenol Blue
Indophenol blue is a term often used to describe the characteristic blue dye formed in the Berthelot reaction when using phenol itself. researchgate.netaakash.ac.in The generation of this dye is a classic example of oxidative coupling and is widely used for the quantitative determination of ammonia in various samples, including water. aakash.ac.inwikipedia.org
The process begins with mixing the sample containing ammonia with a phenol solution and an oxidizing solution, which is typically a mixture of sodium hypochlorite and sodium hydroxide. wikipedia.org The reaction is carried out in an alkaline environment (pH 9.7-11.5) and is often catalyzed by sodium nitroprusside. unirioja.esresearchgate.net The steps are as follows:
Ammonia reacts with hypochlorite to form monochloramine. unirioja.es
Monochloramine reacts with phenol, catalyzed by nitroprusside, to form quinone chloramine. unirioja.esresearchgate.net
The quinone chloramine then reacts with a second molecule of phenol to yield the indophenol molecule. unirioja.es
In the alkaline solution, the indophenol dissociates, resulting in a distinct blue color that can be quantified using a UV-vis spectrophotometer, typically at a wavelength between 630 and 660 nm. unirioja.esaakash.ac.in
The intensity of the blue color is directly proportional to the initial concentration of ammonia, forming the basis of its analytical application. aakash.ac.in A modification of this method, known as the salicylate (B1505791) method, substitutes phenol with the less corrosive sodium salicylate or salicylic (B10762653) acid. unirioja.es
Considerations in Halogenated Indophenol Formation
The synthesis of halogenated indophenols, such as this compound, introduces specific considerations due to the electronic and steric effects of the halogen substituents. The presence of electron-withdrawing chlorine atoms on the phenol ring influences the reactivity of the starting materials and the properties of the final dye.
The halogenation of phenols themselves is highly influenced by the activating effect of the hydroxyl group. aakash.ac.in For instance, treating phenol with bromine water readily produces a white precipitate of 2,4,6-tribromophenol, even without a Lewis acid catalyst. aakash.ac.in The synthesis of a specific isomer like 2,3,6-trichlorophenol would require more controlled synthetic strategies. frontiersin.org
In the context of indophenol formation, the chlorine atoms on the phenolic ring will affect the pKa of the hydroxyl group and the electron density of the aromatic ring, which in turn influences the rate and efficiency of the oxidative coupling reaction. The mechanism of the Gibbs reaction, for example, is sensitive to the reactivity of the phenol, with different kinetic profiles observed for more or less reactive reagent pairs. purdue.edu
Furthermore, the formation of halogenated organic by-products is a general concern in reactions involving halogens and organic matter. tandfonline.com While the primary goal is the synthesis of the target indophenol, reaction conditions must be optimized to minimize the formation of undesired side products. The use of halogenated precursors like 2,3,6-trichlorophenol is established in various analytical and biological studies, often in its reduced, or "leuco," form which can be oxidized to the colored dye. tandfonline.cominternationalscholarsjournals.com The H2O2-dependent oxidation of reduced this compound is a method used to measure peroxidase activity, highlighting the redox properties of this halogenated system.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,3,6-Trichlorophenol |
| 2,4,6-Tribromophenol |
| 4-Aminophenol |
| Ammonia |
| Di-tert-butyl dicarbonate |
| Indophenol |
| Indophenol Blue |
| Leuco-2,3',6-trichloroindophenol |
| Monochloramine |
| N-chlorobenzoquinone imine |
| Phenol |
| Quinone chloramine |
| Salicylic acid |
| Sodium hypochlorite |
| Sodium nitroprusside |
Spectroscopic Characterization and Theoretical Investigations
Advanced Spectroscopic Studies of Indophenol (B113434) Systems
Spectroscopic techniques are fundamental tools for elucidating the structural and electronic properties of molecules like 2,3,6-Trichloroindophenol. By analyzing the interaction of these molecules with electromagnetic radiation, scientists can gain a wealth of information.
Ultraviolet-visible (UV-Vis) spectroscopy, which measures the absorption of light in the visible and ultraviolet regions, is particularly useful for studying the electronic transitions within indophenol systems. The color of these dyes is a direct result of the absorption of specific wavelengths of light, which excites electrons from lower to higher energy orbitals. mdpi.com
The UV-Vis spectra of indophenol derivatives are characterized by distinct absorption bands. For instance, 2,6-dichloroindophenol (B1210591) exhibits an absorbance peak at 596 nm, with other maxima reported at 605 nm. The position and intensity of these peaks can be influenced by factors such as the solvent and the pH of the solution. researchgate.net In alkaline solutions, indophenol dissociates, leading to a characteristic blue color, which can be quantitatively measured at wavelengths between 630-655 nm. mdpi.com This property is often exploited in analytical chemistry, such as in the Berthelot reaction for ammonia (B1221849) determination. researchgate.netnih.gov
Research has shown that the specific substitution pattern on the indophenol core, as in this compound, influences its spectral properties. For example, a polarographic study of various indophenol derivatives, including 2,3',6-trichloroindophenol, highlighted differences in their electrochemical and spectral behavior. researchgate.net The absorption spectra of indophenols are also used to monitor reactions, such as in electrocatalytic nitrogen reduction, where the formation of the indophenol product is tracked spectroscopically. researchgate.netresearchgate.net
Table 1: UV-Vis Absorption Maxima for Selected Indophenol Derivatives
| Compound | λmax (nm) | Solvent/Conditions | Reference |
|---|---|---|---|
| 2,6-Dichloroindophenol | 596, 605 | Not specified | |
| Indophenol | 630-655 | Alkaline solution | mdpi.com |
| 2,3',6-Trichloroindophenol | Not specified | Examined in polarographic study | researchgate.net |
| Indophenol (general) | ~610 | Oxidized form |
Infrared (IR) spectroscopy and mass spectrometry (MS) provide complementary information crucial for the complete structural characterization of indophenols. IR spectroscopy probes the vibrational modes of a molecule, offering a "fingerprint" of the functional groups present. chemicalbook.comsigmaaldrich.com While specific IR data for this compound is not detailed in the provided context, general indophenol spectra show characteristic peaks corresponding to C=O, C=N, C-N, C-Cl, and O-H bonds. nih.govchemicalbook.com
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For the parent indophenol, the mass spectrum shows a top peak at m/z 199, corresponding to the molecular ion. nih.govchemicalbook.com This technique is invaluable for confirming the identity and purity of synthesized indophenol derivatives.
Computational Chemistry Approaches to Electronic Structure and Reactivity
Computational chemistry has become an indispensable tool for understanding the intricate details of molecular structure, properties, and reactivity. Theoretical calculations provide insights that can be difficult or impossible to obtain through experimental methods alone.
Indophenol and its derivatives can exist in different tautomeric forms, which are isomers that readily interconvert. earthlinepublishers.com Density Functional Theory (DFT) is a powerful computational method used to investigate the relative stabilities of these tautomers. researchgate.net Studies have shown that indophenols can exhibit resonance-assisted proton tautomerism. researchgate.netearthlinepublishers.com DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, have been employed to investigate the tautomers of dihalophenolindophenols. researchgate.netearthlinepublishers.com These studies have revealed that the considered species have exothermic heats of formation and favorable Gibbs free energies of formation, indicating their electronic stability. researchgate.netearthlinepublishers.com
Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to calculate and predict the electronic absorption spectra of molecules. mdpi.comresearchgate.net These calculations help in assigning the observed experimental UV-Vis absorption bands to specific electronic transitions, such as π → π* transitions. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that correlates with the wavelength of maximum absorption. mdpi.com Theoretical calculations have been used to predict the IR and UV-Vis spectra of indophenol derivatives, which are then compared with experimental data to validate the computational models. earthlinepublishers.com These theoretical investigations provide a deeper understanding of the relationship between the molecular structure and the observed spectral properties. researchgate.net
Table 2: Key Computational Parameters for Indophenol Systems
| Computational Method | Property Investigated | Key Findings | Reference |
|---|---|---|---|
| DFT (B3LYP/6-311++G(d,p)) | Tautomerism | Favorable Gibbs free energy of formation for tautomers | researchgate.netearthlinepublishers.com |
| TD-DFT | Electronic Transitions | Assignment of experimental UV-Vis bands to π → π* transitions | researchgate.net |
| DFT | Molecular Orbitals | Insights into HOMO-LUMO energy gaps | mdpi.com |
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving indophenols. rsc.orgchemrxiv.orgethz.ch By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway. rsc.org For example, in the Berthelot reaction, quantum chemistry can help to understand the stepwise formation of the indophenol dye. researchgate.net These calculations provide valuable data on the thermodynamics and kinetics of reactions, helping to explain experimental observations and predict the feasibility of different reaction pathways. nrel.gov The insights gained from quantum chemical studies can guide the design of new synthetic routes and catalysts for indophenol-based applications. rsc.org
Mechanistic Studies of Chemical Reactivity
Mechanistic Pathways of Indophenol (B113434) Chemical Transformations
The chemical transformations of 2,3,6-Trichloroindophenol are primarily governed by its capacity to undergo oxidation-reduction reactions, the behavior of its exchangeable hydrogen atoms, and its potential to form various derivatives.
Oxidation-reduction (redox) reactions are fundamental to the chemical behavior of this compound. ufjf.br These reactions involve the transfer of electrons from one chemical species to another. ufjf.br In this process, oxidation is the loss of electrons, while reduction is the gain of electrons. ufjf.br
This compound is an indophenol dye that functions as an oxidizing agent, meaning it accepts electrons from other substances. ufjf.br Its most notable characteristic is the distinct color change associated with its redox state. In its oxidized form, the compound is a deep blue color. Upon reduction (gaining electrons), it is converted to a colorless form, often referred to as a leuco dye. oup.comnih.gov This transformation makes it a valuable indicator in various chemical and biochemical assays. oup.com
The redox mechanism can be initiated by various means, including enzymatic systems and photochemical reactions. oup.comresearchgate.net For instance, the lipoxidase (B8822775) enzyme system, in the presence of its substrate and oxygen, can cause the rapid and permanent fading of the blue, oxidized form of the dye to its colorless, reduced state. oup.comnih.gov Photochemical studies on the related compound 2,6-dichlorophenolindophenol (DCPIP) show that redox cycling can produce reactive oxygen species like hydrogen peroxide. researchgate.net Research has also shown that 2,3',6-Trichloroindophenol can form a stable free radical, detectable by electron spin resonance spectroscopy, indicating the involvement of single-electron transfer steps in its redox pathway. researchgate.net
Table 1: Redox States of this compound
| State | Appearance | Chemical Process |
|---|---|---|
| Oxidized | Blue | Acts as an oxidizing agent (accepts electrons) |
Exchangeable hydrogen atoms are those covalently bonded to atoms other than carbon, such as oxygen, nitrogen, or sulfur. nih.gov In this compound, the hydrogen atom of the hydroxyl (-OH) group is an exchangeable proton. These hydrogens are considered labile and can be replaced by other atoms, such as deuterium (B1214612) from a deuterium oxide (D₂O) solvent, in a process known as hydrogen-deuterium exchange (HDX). wikipedia.orgnih.gov
The rate and extent of this exchange provide valuable information about the molecule's chemical environment and structure. nih.gov The exchange process is often catalyzed by acids or bases, and its rate is highly dependent on the pH of the solution. nih.govnih.gov The decimal logarithm of the rate constant for H/D exchange plotted against pH typically forms a V-shaped curve, with the minimum rate occurring between pH 2 and 3. nih.gov
Studying these exchangeable hydrogens helps elucidate reaction mechanisms by revealing the accessibility of different parts of the molecule to the solvent and catalysts. wikipedia.orgnih.gov For indophenols, the lability of the hydroxyl proton is integral to its function as a redox indicator, as proton transfer often accompanies electron transfer in its reduction.
The reactivity of this compound allows for the formation of various chemical derivatives. Its core structure can be modified to alter its physical or chemical properties for specific analytical applications.
However, the reactivity of the indophenol dye can also be a source of interference in experimental assays. oup.com For example, when this compound is used as an indicator in an enzymatic assay, other components in the system may react with it directly. oup.com The presence of systems like lipoxidase and its substrate in a tissue extract can cause the dye to be reduced, interfering with the measurement of the intended enzyme's activity. oup.com This highlights the importance of considering the complete chemical environment when utilizing indophenol-based compounds for analytical purposes.
Kinetics of Redox Reactions Involving Indophenols
Chemical kinetics is the study of reaction rates. For the redox reactions involving this compound, understanding the kinetics is crucial for controlling and applying its chemical properties.
The rate of a chemical reaction is described by a rate law, which expresses the relationship between the reaction rate and the concentration of the reactants. photophysics.comkhanacademy.org For a general reaction A + B → Products, the rate law takes the form:
Rate = k[A]m[B]n photophysics.com
Where:
k is the rate constant, a proportionality constant specific to the reaction at a given temperature. khanacademy.org
[A] and [B] are the molar concentrations of the reactants. photophysics.com
m and n are the reaction orders with respect to each reactant. These exponents are determined experimentally and are not necessarily related to the stoichiometric coefficients in the balanced chemical equation. khanacademy.org
The specific rate law and reaction orders for the reduction of this compound by a specific reducing agent must be determined through experimental data, typically by measuring the initial reaction rate at varying concentrations of the reactants.
Table 2: Hypothetical Experimental Data for Determining Reaction Order This table illustrates the method used to determine reaction orders. Data is for illustrative purposes only.
| Experiment | Initial [Indophenol] (M) | Initial [Reductant] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.01 | 0.01 | 1.5 x 10⁻³ |
| 2 | 0.02 | 0.01 | 3.0 x 10⁻³ |
From this hypothetical data, doubling the indophenol concentration (Exp. 1 to 2) doubles the rate, indicating the reaction is first order in indophenol. Doubling the reductant concentration (Exp. 1 to 3) quadruples the rate, indicating the reaction is second order in the reductant. The rate law would be Rate = k[Indophenol]¹[Reductant]².
Several external factors can significantly influence the rate of redox reactions involving indophenols.
Temperature: Increasing the temperature generally increases the reaction rate. researchgate.netajpojournals.orgresearchgate.net Higher temperatures provide reactant molecules with more kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of a successful reaction. ajpojournals.orgresearchgate.net However, excessively high temperatures can sometimes lead to undesirable side reactions or degradation of reactants. researchgate.net
Concentration: As shown in the rate law, the concentration of reactants has a direct impact on the reaction rate. photophysics.com Higher concentrations of the indophenol or the reducing agent will typically lead to a faster reaction, as there are more molecules available to collide and react. ajpojournals.org
Catalysts: A catalyst can increase the rate of a reaction without being consumed in the process. ajpojournals.org In biological systems, enzymes act as catalysts. oup.com The concentration of the catalyst itself can affect the rate; increasing the catalyst concentration provides more active sites for the reaction to occur, thus increasing the rate up to a certain saturation point. ajpojournals.org
pH: For reactions involving proton transfer, such as the reduction of indophenol, pH can have a profound effect. The availability of H⁺ or OH⁻ ions can influence the stability of reactants and intermediates, thereby affecting the reaction mechanism and its rate. nih.govnih.gov
Table 3: Summary of Influential Reaction Conditions
| Condition | General Effect on Reaction Rate | Rationale |
|---|---|---|
| Temperature | Increase | Increases kinetic energy and collision frequency of molecules. ajpojournals.org |
| Reactant Concentration | Increase | Increases the frequency of collisions between reacting molecules. ajpojournals.org |
| Catalyst Concentration | Increase | Provides more active sites for the reaction to proceed. ajpojournals.org |
| pH | Varies | Affects the protonation state of reactants and catalysts, influencing the reaction pathway. nih.gov |
Enzymatic Oxidation Mechanisms Utilizing Indophenol Substrates
The enzymatic oxidation of indophenol compounds, such as this compound, serves as a valuable model for studying the mechanisms of various oxidase enzyme systems. These reactions are often characterized by distinct color changes, allowing for the spectrophotometric monitoring of enzyme activity and the elucidation of reaction pathways. Key enzymes involved in these transformations include lipoxidases and peroxidases, which utilize different catalytic mechanisms to oxidize indophenol substrates.
Oxidation by Lipoxidase Systems
Lipoxidase (now more commonly known as lipoxygenase) is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure, such as linoleic and linolenic acids. The oxidation of this compound by lipoxidase systems is not a direct enzymatic reaction but rather a coupled or secondary reaction. The indophenol dye is oxidized by intermediates formed during the primary lipoxidase-catalyzed oxidation of its fatty acid substrate.
Early research demonstrated that the blue, oxidized form of this compound is rapidly decolorized (reduced) in the presence of a crude soybean lipoxidase preparation and its substrate, linoleate. This reaction is dependent on the presence of both the active enzyme and its fatty acid substrate. The oxidation of the indophenol occurs as a coupled reaction, linked to the peroxidation of the fatty acid.
Key findings from studies on this system revealed that:
The oxidation of the indophenol dye is strictly dependent on the aerobic oxidation of the lipoxidase substrate (e.g., linoleic acid).
The system is insensitive to inhibitors such as cyanide (10⁻³ M) and azide (B81097) (10⁻³ M), which typically inhibit heme-containing enzymes like cytochrome oxidase and peroxidase.
The addition of catalase, an enzyme that decomposes hydrogen peroxide, does not inhibit the oxidation of the indophenol dye by the lipoxidase system. This indicates that hydrogen peroxide is not the primary oxidizing agent in this specific coupled reaction, distinguishing it from peroxidase-mediated mechanisms.
These mechanistic studies highlight that lipoxidase and its substrate can form a potent oxidizing system capable of transforming secondary substrates like this compound. This coupled reaction underscores the potential for lipoxidase systems to participate in a wider range of biological oxidations than just those of fatty acids.
| Condition | Observation | Mechanistic Implication |
|---|---|---|
| - Lipoxidase Substrate (Linoleate) | No indophenol oxidation | Reaction is dependent on primary fatty acid oxidation. |
| + Cyanide (10⁻³ M) | No inhibition | The enzyme system is not a typical heme-containing oxidase. |
| + Azide (10⁻³ M) | No inhibition | Distinguishes the system from azide-sensitive enzymes like peroxidase. |
| + Catalase | No inhibition | Hydrogen peroxide is not the intermediate responsible for dye oxidation. |
Peroxidase-Mediated Indophenol Transformations
Peroxidases are a large family of enzymes that catalyze the oxidation of a wide variety of substrates by utilizing hydrogen peroxide (H₂O₂) as the oxidizing agent. The transformation of indophenol derivatives is a hallmark reaction for many peroxidases, including horseradish peroxidase (HRP). Typically, the colorless, reduced (leuco) form of the indophenol is used as the substrate, which is then oxidized to its intensely colored form in the presence of the enzyme and H₂O₂.
The generally accepted mechanism for peroxidase-catalyzed oxidation involves a series of one-electron transfer steps. The catalytic cycle begins with the reaction of the native ferric (Fe³⁺) enzyme with H₂O₂ to form a high-valent iron-oxo intermediate known as Compound I. Compound I then oxidizes a substrate molecule (in this case, leuco-2,3,6-trichloroindophenol) via a one-electron transfer, reducing the enzyme to Compound II and generating a substrate free radical. A second molecule of the leuco-indophenol is then oxidized by Compound II, regenerating the native enzyme and producing a second substrate free radical.
For phenolic substrates, these phenoxy radicals can then undergo non-enzymatic reactions, such as disproportionation or dimerization, to form the final stable products. In the case of leuco-2,3,6-trichloroindophenol, the one-electron oxidation generates a radical that is subsequently converted to the stable, blue-colored this compound molecule.
This reaction forms the basis of highly sensitive assays for detecting both peroxidase activity and the presence of hydrogen peroxide. nih.govnih.gov The rate of color formation is proportional to the enzyme concentration under saturating substrate and H₂O₂ conditions. Studies on analogous chlorinated phenols have shown that peroxidase can also catalyze reactions leading to the formation of products like benzoquinones through oxidative dehalogenation. nih.gov This suggests that the peroxidase-mediated transformation of this compound proceeds through a robust oxidative mechanism centered on the generation of substrate radicals by the enzyme's high-valent intermediates.
| Component | Role in the Reaction Mechanism |
|---|---|
| Peroxidase Enzyme (e.g., HRP) | Biological catalyst containing a heme prosthetic group. |
| Hydrogen Peroxide (H₂O₂) | Oxidizing agent; activates the enzyme to form Compound I. |
| Leuco-2,3,6-trichloroindophenol | Electron donor substrate; undergoes one-electron oxidation to a radical. |
| Indophenol Radical | Reactive intermediate formed during the catalytic cycle. |
| This compound | Final, stable, colored oxidation product. |
Methodological Applications in Biochemical and Analytical Research
Applications in Enzyme Activity Assays
2,3,6-Trichloroindophenol serves as a critical component in several enzyme activity assays, particularly for oxidoreductases. Its ability to change color upon reduction or oxidation makes it an excellent indicator for monitoring catalytic reactions.
A notable application of this compound is in the measurement of peroxidase activity. researchgate.networthington-biochem.comtandfonline.comcotton.orgresearchgate.net In this method, the colorless, reduced form of the compound, known as leuco 2,3',6-trichloroindophenol (leuco-TIP), is used as a substrate. researchgate.netnih.gov Peroxidases catalyze the oxidation of leuco-TIP by hydrogen peroxide, resulting in the formation of the colored 2,3',6-trichloroindophenol. researchgate.netcotton.org The rate of color formation, which can be measured spectrophotometrically, is directly proportional to the peroxidase concentration under optimal conditions. researchgate.net This assay is recognized for its sensitivity and has been applied to measure peroxidatic catalysis in various biological samples, including plant and animal tissues. researchgate.networthington-biochem.comcotton.org For instance, it has been used to determine peroxidase activity in the blue crab (Callinectes sapidus) and in studies of antioxidant responses in cotton. researchgate.netcotton.orgnih.gov
Researchers have developed improved methods for peroxidase assays using leuco 2,3',6-trichloroindophenol to enhance stability and reproducibility. researchgate.netnih.gov One significant improvement involves the method of reducing the indophenol (B113434). A described method utilizes sodium thiosulfate (B1220275) for the reduction of 2,3',6-trichloroindophenol to its leuco form. researchgate.net This approach yields a leuco-TIP substrate that is stable for at least 24 hours, and the degree of reduction is highly reproducible. researchgate.net This contrasts with earlier methods, such as hydrogen reduction, which could result in less stable substrates. researchgate.net The improved stability of the substrate is crucial for obtaining reliable and consistent results in enzyme activity measurements. researchgate.net
While indophenol-based assays are valuable, they are susceptible to interference from various substances, which can affect the accuracy of the measurements. In the context of enzyme assays, compounds that can chemically reduce or oxidize the indophenol dye can lead to false results. For example, in assays for cellobiose (B7769950) dehydrogenase (CDH) that use a similar compound, 2,6-dichlorophenolindophenol (DCIP), the enzyme laccase can interfere by rapidly reoxidizing the reduced dye. semanticscholar.org This can completely mask the CDH activity. semanticscholar.org To counteract this, inhibitors such as sodium fluoride (B91410) have been used to selectively inhibit the interfering enzyme without significantly affecting the target enzyme's activity. semanticscholar.org Similarly, in assays based on the indophenol blue reaction for ammonia (B1221849), various compounds containing primary or secondary amino groups, such as certain amino acids, can suppress the color development, leading to an underestimation of the analyte. acs.orgbibliotekanauki.pl Therefore, it is often necessary to perform blank control experiments to account for background interference from by-products or components of the sample matrix. acs.org
Colorimetric and Spectrophotometric Quantification Methods
The intense color of indophenol dyes forms the basis of several widely used colorimetric and spectrophotometric methods for quantifying various analytes.
The indophenol blue method is a classic and widely used technique for the determination of ammonia and ammonium (B1175870) ions in various samples, including water and compost. sigmaaldrich.comresearchgate.netepa.govmdpi.comnih.gov The method is based on the Berthelot reaction, where in an alkaline medium (pH 9.5-11.5), ammonia reacts with hypochlorite (B82951) to form monochloramine. sigmaaldrich.comepa.govmdpi.comnih.gov This intermediate then reacts with a phenol (B47542) compound, in the presence of a catalyst such as sodium nitroprusside, to form a blue-colored indophenol derivative. sigmaaldrich.comepa.govnih.gov The intensity of the blue color, which is measured spectrophotometrically, is proportional to the concentration of ammonia in the sample. mdpi.comnih.gov The reaction is sensitive, allowing for the detection of low concentrations of ammonia. epa.gov The method has been adapted for various applications, including semi-automated colorimetric analysis and for use with test kits for environmental monitoring. researchgate.netmdpi.com
| Parameter | Description | Reference |
|---|---|---|
| Principle | Reaction of ammonia with hypochlorite and phenol to form indophenol blue. | sigmaaldrich.comepa.govmdpi.com |
| pH Range | 8–11.5 for the formation of monochloramine. | sigmaaldrich.comepa.gov |
| Catalyst | Sodium nitroprusside is commonly used to intensify the color. | sigmaaldrich.comepa.govmdpi.com |
| Detection Wavelength | The maximum absorbance of the indophenol product is typically measured around 630-697 nm. | acs.orgnih.gov |
| Applicable Range | Can be adapted for a range of concentrations, e.g., 0.01-2.0 mg/L NH3 as N. | mdpi.com |
Electrochemical Sensing and Biosensor Development Utilizing Indophenol Derivatives
Indophenol derivatives are valuable components in the development of electrochemical sensors and biosensors due to their favorable redox properties. researchgate.netmdpi.comfrontiersin.org These compounds can be immobilized on electrode surfaces, where they act as electron mediators, facilitating electrochemical reactions that would otherwise require high overpotentials. uoi.grmdpi.com This mediation is crucial for creating sensitive and selective sensors for a variety of biologically important molecules. nih.govfrontiersin.org The use of mediators like indophenols can lower the required operating potential, which helps to minimize interference from other electroactive species that may be present in complex biological samples. uoi.gr
A significant application of indophenol-modified electrodes is in the electrocatalytic oxidation of dihydronicotinamide adenine (B156593) dinucleotide (NADH). researchgate.net The direct electrochemical oxidation of NADH on bare electrodes is problematic, as it requires a high overpotential (ranging from 450 to 1100 mV) and is prone to electrode fouling from the reaction products. uoi.gr
Indophenol derivatives, such as 2,6-dichlorophenolindophenol (DCPIP), serve as excellent electrocatalysts for this reaction. researchgate.netuoi.gr When immobilized on an electrode surface, the indophenol can be electrochemically oxidized to its quinoneimine form. This oxidized form then chemically oxidizes NADH to NAD+, regenerating the reduced (phenolic) form of the indophenol, which is then available for another cycle of electrochemical oxidation. This process effectively shuttles electrons from NADH to the electrode surface at a potential close to the indophenol's own redox potential, thereby lowering the overpotential by approximately 400 mV. uoi.gr
The kinetics of this mediated reaction often follow a Michaelis–Menten-like mechanism. nih.gov Research comparing various indophenol and o-quinone derivatives found that 2,6-dichlorophenolindophenol exhibited a high second-order electrocatalytic rate constant for NADH oxidation. researchgate.net
Table 2: Electrocatalytic Performance of 2,6-Dichlorophenolindophenol for NADH Oxidation
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Overpotential Reduction | ~400 mV | DCPI-modified graphite (B72142) electrode vs. bare electrode. | uoi.gr |
| Second-Order Rate Constant (ks) | 4.6 × 10⁴ M⁻¹s⁻¹ | DCPIP adsorbed on zirconium phosphate (B84403) in a carbon paste electrode. | researchgate.net |
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to characterize the behavior of indophenol-modified electrodes. asdlib.orgals-japan.com By scanning the potential and measuring the resulting current, CV experiments provide critical information about the redox process. For immobilized 2,6-dichlorophenolindophenol, CV studies have been used to determine its formal potential (E°'), assess the reversibility of the redox reaction, and investigate the electron transfer kinetics. uoi.gr The linear relationship observed between the peak current and the scan rate up to high values (e.g., 1200 mV s⁻¹) indicates very fast electron transfer kinetics for the adsorbed species. uoi.gr A polarographic study, a related electrochemical technique, has also been conducted on 2,3',6-trichloroindophenol. capes.gov.br
Rotating Disk Electrode (RDE) experiments are employed to study the kinetics of the electrocatalytic reaction under controlled mass transport conditions. pineresearch.compineresearch.com By rotating the electrode at various speeds, the rate at which the analyte (e.g., NADH) is transported to the electrode surface can be precisely controlled. researchgate.net This allows for the determination of kinetic parameters, such as the second-order rate constant for the reaction between the immobilized mediator and the analyte in solution. researchgate.net The analysis of current as a function of rotation rate can elucidate the reaction mechanism, distinguishing between kinetic and mass-transport limited processes. mdpi.com
Chromatographic and Mass Spectrometric Approaches in Indophenol Analysis
The analysis and quantification of this compound and related compounds in various matrices are often performed using a combination of chromatographic separation and mass spectrometric detection. scispace.com
Liquid chromatography (LC) coupled with mass spectrometry (MS), particularly with techniques like electrospray ionization (ESI), is a powerful tool for the analysis of indophenol compounds. scispace.com LC separates the components of a mixture, and MS provides mass information that allows for highly specific detection and structural elucidation. This approach is suitable for non-volatile and thermally sensitive compounds like indophenols.
Gas chromatography (GC) is another widely used separation technique, often coupled with a flame ionization detector (FID) or a mass spectrometer. epa.gov While direct GC analysis of indophenols can be challenging due to their polarity and thermal lability, analysis of their precursor compounds, such as chlorinated phenols, is common. For instance, methods for the GC analysis of 2,3,6-trichlorophenol (B165527) and 2,4,6-trichlorophenol (B30397) are well-established. nist.govnist.gov These methods often involve derivatization to increase volatility and improve chromatographic performance. epa.gov Mass spectrometry coupled with GC (GC-MS) provides definitive identification based on the mass spectrum of the analyte, which shows a characteristic molecular ion peak and fragmentation pattern. For example, the GC-MS analysis of the related compound 2,6-dichlorophenol (B41786) reveals a distinct molecular ion peak at m/z 162. researchgate.net
Table 3: Chromatographic Data for Related Chlorinated Phenols
| Compound | Technique | Column Phase | Retention Index (I) | Reference |
|---|---|---|---|---|
| 2,3,6-Trichlorophenol | GC | FFAP (polar) | 2319 - 2359 (temp. ramp dependent) | nist.gov |
| 2,3,6-Trichlorophenol | GC | PTE-5 (non-polar) | 1417 | nist.gov |
Environmental and Biotransformation Research Pathways
Microbial Degradation Studies of Halogenated Phenols and Related Indophenols
Microbial degradation represents a key mechanism for the removal of halogenated phenolic compounds from the environment. Various microorganisms have demonstrated the ability to utilize these complex molecules as sources of carbon and energy, transforming them into less harmful substances. nih.gov Studies have explored the capabilities of both individual bacterial strains and microbial consortia in breaking down compounds structurally related to 2,3,6-Trichloroindophenol.
A range of bacterial species has been identified with the capacity to metabolize various chlorophenols. These organisms possess specific enzymatic systems that initiate the breakdown of these recalcitrant compounds. For instance, an actinomycete, Rhodococcus chlorophenolicus, has been shown to metabolize 2,3,6-trichlorophenol (B165527). nih.gov Similarly, pure cultures of the bacteria KC3 have been observed to degrade 2,3,6-trichlorophenol under aerobic conditions. nih.gov
The degradation of other chlorophenols is more extensively documented. Ralstonia eutropha JMP134 (also known as Cupriavidus necator JMP134) is a well-studied bacterium capable of degrading 2,4,6-trichlorophenol (B30397) (2,4,6-TCP). nih.govasm.orgnih.gov Arthrobacter chlorophenolicus A6 is another notable strain, capable of degrading high concentrations of 4-chlorophenol (B41353) (4-CP). nih.govdiva-portal.orgnih.gov Furthermore, Sphingobium chlorophenolicum (formerly Sphingomonas chlorophenolica) is recognized for its ability to completely mineralize pentachlorophenol (B1679276) (PCP). nih.govasm.org Microbial consortia selected from activated sludge have also demonstrated efficient degradation of 2,4,6-TCP, with strains identified as belonging to genera such as Sphingomonas, Burkholderia, Chryseomonas, and Vibrio. nih.gov
The table below summarizes specific bacterial strains and the halogenated phenolic compounds they are known to transform.
| Bacterial Strain | Halogenated Phenol (B47542) Transformed |
| Rhodococcus chlorophenolicus | 2,3,6-Trichlorophenol |
| Bacteria KC3 | 2,3,6-Trichlorophenol |
| Ralstonia eutropha JMP134 | 2,4,6-Trichlorophenol, 2,4-Dichlorophenol (B122985) |
| Arthrobacter chlorophenolicus A6 | 4-Chlorophenol, 4-Nitrophenol, 4-Bromophenol |
| Sphingobium chlorophenolicum | Pentachlorophenol |
| Pseudomonas sp. | Chlorophenols, 2,4-Dichlorophenol |
| Burkholderia cepacia | 2,4,6-Trichlorophenol |
| Alcaligenes sp. | 2-Chlorophenol |
This table is based on findings from multiple research studies. nih.govnih.govasm.orgnih.govslu.sed-nb.infojmb.or.kr
The microbial breakdown of chlorophenols proceeds through a series of intermediate compounds, the identification of which is crucial for elucidating the complete degradation pathway.
In the degradation of pentachlorophenol (PCP) by Sphingobium chlorophenolicum, the pathway begins with the conversion of PCP to 2,3,5,6-tetrachloro-p-hydroquinone (TeCH). nih.gov TeCH is then reductively dehalogenated to 2,3,6-trichloro-p-hydroquinone and subsequently to 2,6-dichloro-p-hydroquinone (DiCH). nih.govresearchgate.net The aromatic ring of DiCH is then cleaved by a dioxygenase to produce 2-chloromaleylacetate. nih.gov
For 2,4,6-trichlorophenol (2,4,6-TCP) degradation by Ralstonia eutropha JMP134, the pathway is initiated by a monooxygenase that converts 2,4,6-TCP to 2,6-dichloro-p-hydroquinone (2,6-DCHQ). nih.gov This intermediate is further transformed into 6-chlorohydroxyquinol (6-CHQ), which then undergoes ring cleavage to form 2-chloromaleylacetate. nih.govasm.orgnih.gov
Anaerobic degradation pathways have also been investigated. In an anaerobic reactor, 2,3,6-trichlorophenol was observed to be completely degraded over six days. nih.gov Studies on the anaerobic degradation of 2,4,6-TCP show that it is primarily dechlorinated at the ortho position, leading to the successive formation of 2,4-dichlorophenol (24DCP) and finally 4-chlorophenol (4CP) as the end product. nih.gov
The following table outlines key intermediates in the degradation of various chlorophenols.
| Initial Compound | Key Intermediates | Degrading Organism/System |
| Pentachlorophenol (PCP) | Tetrachlorobenzoquinone, Tetrachloro-p-hydroquinone (TeCH), 2,3,6-Trichloro-p-hydroquinone, 2,6-Dichloro-p-hydroquinone (DiCH), 2-Chloromaleylacetate | Sphingobium chlorophenolicum |
| 2,4,6-Trichlorophenol (2,4,6-TCP) | 2,6-Dichloro-p-hydroquinone (2,6-DCHQ), 6-Chlorohydroxyquinol (6-CHQ), 2-Chloromaleylacetate | Ralstonia eutropha JMP134 |
| 4-Chlorophenol (4-CP) | Hydroxyquinol | Arthrobacter chlorophenolicus A6 |
| 2,4,6-Trichlorophenol (2,4,6-TCP) | 2,4-Dichlorophenol (24DCP), 4-Chlorophenol (4CP) | Anaerobic Granular Sludge |
This table is based on findings from multiple research studies. asm.orgnih.govnih.govnih.govasm.orgnih.gov
Enzymatic Biotransformation Processes
Isolated enzymes are being explored for their potential in bioremediation applications. These enzymatic processes can offer high specificity and efficiency under controlled conditions, providing an alternative to whole-cell microbial treatments.
Peroxidases (E.C. 1.11.1.7) are a class of oxidoreductase enzymes that catalyze the oxidation of a wide range of substrates in the presence of an oxidizing agent, typically hydrogen peroxide (H₂O₂). mdpi.com Enzymes like horseradish peroxidase (HRP) and soybean peroxidase (SBP) have been shown to effectively catalyze the transformation of chlorophenols. mdpi.comdergipark.org.tr
The catalytic mechanism involves the oxidation of the peroxidase by H₂O₂ into a highly oxidized intermediate state. mdpi.commdpi.com This oxidized enzyme then accepts electrons from the phenolic substrate, generating phenoxy radicals. dergipark.org.tr These radicals are highly reactive and subsequently undergo non-enzymatic coupling reactions to form dimers, trimers, and higher-order polymers. dergipark.org.trnih.gov These polymers are generally less soluble and less toxic than the parent monomeric phenols and can be removed from water through precipitation.
Research has demonstrated the successful use of soybean peroxidase to catalyze the biodegradation of 2,4,6-trichlorophenol. mdpi.com Similarly, immobilized horseradish peroxidase has been used for the transformation of various chlorophenols, converting them into biodegradable organic acids or polymers. dergipark.org.trnih.gov The efficiency of this enzymatic removal is influenced by factors such as pH, temperature, and the concentrations of both the enzyme and H₂O₂. nih.govresearchgate.net
Pathways for Phenolic Compound Degradation in Microbiological Systems
Microorganisms have evolved diverse metabolic pathways to break down aromatic compounds, including phenols. These pathways typically converge on a few key intermediates, which are then channeled into central metabolic cycles.
Under aerobic conditions, the degradation of phenolic compounds is generally initiated by hydroxylase enzymes, which convert the phenol into a dihydroxybenzene derivative, most commonly catechol or its substituted forms. ijrrjournal.comnih.gov From this point, two primary ring-fission pathways are employed: the ortho-cleavage pathway and the meta-cleavage pathway. ijrrjournal.comnih.gov
Ortho-cleavage pathway: A catechol 1,2-dioxygenase cleaves the aromatic ring between the two hydroxyl groups, leading to the formation of cis,cis-muconate. d-nb.infonih.gov This is further metabolized via the β-ketoadipate pathway. elsevier.es
Meta-cleavage pathway: A catechol 2,3-dioxygenase cleaves the ring adjacent to one of the hydroxyl groups, producing 2-hydroxymuconic semialdehyde. nih.govnih.gov
In the case of chlorophenols, these pathways are often modified to accommodate the halogen substituents. For example, the degradation of 4-chlorophenol can proceed through the formation of 4-chlorocatechol, which is then degraded via a modified ortho-cleavage pathway. d-nb.info
Anaerobic degradation of phenolic compounds occurs through different biochemical strategies, as oxygen is not available to act as a cosubstrate for oxygenases. Three main anaerobic pathways have been identified for mononuclear aromatic compounds: the benzoyl-CoA pathway, the resorcinol (B1680541) pathway, and the phloroglucinol (B13840) pathway. d-nb.info A more recently discovered pathway involves hydroxyhydroquinone as a central intermediate. d-nb.info These pathways destabilize the aromatic ring through reductive rather than oxidative reactions, eventually leading to ring fission and entry into central metabolism. d-nb.info
Emerging Research Perspectives and Future Avenues
Innovations in Indophenol-Based Research Tools
The core value of indophenol (B113434) compounds in research lies in their distinct color change associated with their redox state, a property that has been the foundation of various biochemical assays. Innovations are now focused on leveraging this characteristic to develop novel and more powerful research tools, particularly in the realm of biosensors.
A well-established application is the "indophenol method," widely used for determining the activity of enzymes like urease. mdpi.comnih.govnih.gov In this assay, the amount of ammonia (B1221849) produced by urease activity is quantified by its reaction with a phenol (B47542) reagent to form indophenol, whose concentration can be measured spectrophotometrically. acs.org Similarly, the leuco form of 2,3,6-trichloroindophenol (leuco-TIP) serves as a sensitive substrate in improved peroxidase assays. researchgate.netcas.cz The oxidation of the colorless leuco-TIP back to its colored indophenol form provides a measurable indicator of peroxidase activity. researchgate.net
Future research is aimed at incorporating indophenol derivatives into advanced biosensor platforms. The development of materials like graphene, carbon nanotubes, and MXenes offers new possibilities for creating highly sensitive electrochemical biosensors. mdpi.commdpi.comrsc.org These nanomaterials provide high surface area and excellent conductivity, making them ideal for immobilizing enzymes and detecting the electrochemical signals generated by indophenol-mediated reactions. mdpi.commdpi.com By functionalizing these advanced materials with enzymes that utilize or produce substances capable of reducing or oxidizing this compound, researchers can design next-generation biosensors for a wide range of analytes.
Table 1: Selected Indophenol-Based Assay Methods
| Assay Method | Analyte/Enzyme | Principle | Citation |
| Indophenol Method | Urease | Spectrophotometric quantification of ammonia produced, which reacts to form indophenol. | mdpi.comnih.govacs.org |
| Leuco-TIP Assay | Peroxidase | Oxidation of colorless leuco-2,3',6-trichloroindophenol to its colored form by peroxidase activity. | researchgate.netcas.cz |
| Vitamin C Assay | L-ascorbic acid | Reduction of a blue oxidized indophenol dye (like DCPIP) to a colorless form. |
Integration with Advanced Analytical Platforms
The integration of this compound with advanced analytical platforms is key to enhancing its utility in complex sample analysis. Its electrochemical properties make it particularly suitable for hyphenated analytical techniques, which combine separation methods with sensitive detection systems.
Electrochemical biosensors represent a major area of integration. uni-mate.hunih.gov These devices combine the biological specificity of an enzyme or antibody with the signal transduction of an electrode. For instance, an enzyme that reacts with a target analyte can be coupled to a redox cycle involving this compound. The resulting change in the indophenol's oxidation state can be measured as a current or potential at the electrode surface. mdpi.com The development of sophisticated electrochemical cells, including spectro-electrochemical flow cells, allows for simultaneous measurement of both electrochemical and spectroscopic (colorimetric) changes, providing a dual-mode confirmation of the reaction. redox.me
Furthermore, techniques like Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Electrospray Ionization Mass Spectrometry (UPLC–HR-ESI–MS) are being used to identify and characterize indophenol-related compounds and their reaction products in complex biological mixtures. acs.org This powerful combination allows for the separation of analytes from a matrix, followed by their precise mass determination and structural elucidation. This is crucial for mechanistic studies and for identifying novel intermediates or products in reactions involving this compound.
Table 2: Advanced Analytical Platforms for Indophenol Analysis
| Platform | Principle of Integration | Application | Citation |
| Electrochemical Biosensors | The redox activity of this compound is used as a signal transducer at an electrode surface. | Real-time, sensitive detection of enzymatic reactions and biomarkers. | mdpi.comrsc.orguni-mate.hu |
| Spectro-Electrochemical Cells | Simultaneous measurement of absorbance changes (color) and electrochemical signals (current/potential). | Mechanistic studies and multi-modal detection. | redox.me |
| UPLC-HR-ESI-MS | Chromatographic separation followed by high-resolution mass spectrometry. | Identification and structural characterization of indophenol derivatives and reaction products in complex mixtures. | acs.org |
Theoretical Predictions Guiding Experimental Design and Mechanism Elucidation
Computational chemistry and theoretical modeling are becoming indispensable tools for understanding the behavior of molecules like this compound and for guiding the design of new experiments. plos.org These theoretical approaches provide insights into molecular structure, electronic properties, and reaction mechanisms that can be difficult to obtain through experimental means alone.
Density Functional Theory (DFT) has been employed to study related dihalophenolindophenol compounds. These computational studies can investigate structural properties, tautomerism, and quantum chemical characteristics, providing a deeper understanding of the indophenol framework's electronic structure and stability. By calculating properties such as Gibbs free energy and analyzing molecular orbitals, researchers can predict the most stable forms of the molecule and rationalize its reactivity.
Molecular docking and structure-activity relationship (SAR) studies are other powerful computational tools. nih.gov While often applied in drug discovery, these methods can be used to predict how this compound or its derivatives might interact with specific enzymes. By modeling the binding of the indophenol within the active site of an enzyme, researchers can predict its potential as an inhibitor or substrate, guiding the synthesis and testing of new functionalized derivatives. nih.gov This predictive capability streamlines the experimental process, allowing researchers to focus on compounds with the highest likelihood of success. plos.org The elucidation of reaction mechanisms, such as the oxidation of phenylhydrazine, has also been explained through theoretical schemes that detail the formation of unstable intermediates. archive.org
Conclusion
Summary of 2,3,6-Trichloroindophenol's Contribution to Chemical and Biochemical Research
This compound has carved out a specific and valuable niche within chemical and biochemical research, primarily functioning as a redox indicator and an electron acceptor. Its core contribution stems from its ability to change color upon reduction, providing a distinct visual endpoint for various analytical procedures. ontosight.ai This characteristic has been particularly useful in peroxidase assays, where it serves as a substrate to measure enzyme activity. agriculturejournals.cz
While its dichlorinated relative, 2,6-dichloroindophenol (B1210591) (DCPIP), is more famously associated with the quantification of ascorbic acid (Vitamin C), the underlying principle of indophenol (B113434) chemistry is central to these applications. wikipedia.orguns.ac.idresearchgate.net The reduction of the indophenol dye by an antioxidant like ascorbic acid results in a measurable decolorization, a foundational method in nutritional analysis and food science. researchgate.net The study of this compound and its related compounds has provided researchers with tools to probe complex biological systems. researchgate.net For instance, its role as an electron acceptor has been applied in studies of haemoproteins. researchgate.net The synthesis and characterization of various substituted indophenols, including the trichloro- derivative, have broadened the palette of available redox reagents, allowing scientists to select indicators with specific electrochemical properties for their experimental needs. ichemistry.cn
Prospects for Continued Investigation into Indophenol Chemistry and Applications
The field of indophenol chemistry, including compounds like this compound, is poised for continued evolution and application in modern science. While traditional titrimetric and spectrophotometric methods remain relevant, the future likely lies in the integration of indophenol-based systems into advanced analytical platforms. rsc.org Research is moving towards the development of novel sensors and assays that leverage the unique properties of these dyes for enhanced sensitivity and real-time monitoring.
A significant area of future investigation is the synthesis of new indophenol derivatives with tailored functionalities. nih.gov By modifying the chemical structure, scientists aim to create molecules with improved stability, different redox potentials, and unique optical properties for specific applications. researchgate.netresearchgate.net This includes developing reagents that are less toxic and more environmentally friendly, such as replacing traditional phenol (B47542) precursors with alternatives like o-phenylphenol in the synthesis of indophenol blue for environmental water analysis. researchgate.net Furthermore, the fundamental chemistry of indophenols is being explored for applications beyond analytical chemistry, with some derivatives showing potential in areas like materials science for liquid crystal displays and redox materials, or even in medicinal chemistry as scaffolds for new therapeutic agents. wikipedia.org The convergence of these versatile dyes with modern technology, such as smartphone-based diagnostic tools, promises to make their analytical power more accessible and field-deployable. rsc.org
Q & A
Q. How is 2,3,6-Trichloroindophenol prepared for spectrophotometric assays in enzymatic studies?
Methodological Answer: The leuco (reduced) form of this compound is typically prepared by reducing the oxidized form using ascorbic acid or sodium dithionite. The reduction process must be standardized under inert conditions (e.g., nitrogen atmosphere) to prevent reoxidation. The leuco form is then stabilized in acidic buffers (pH 3–4) and stored in dark conditions to avoid photodegradation .
Q. What is the mechanism of this compound in quantifying peroxidase activity?
Methodological Answer: this compound acts as an electron acceptor in peroxidase-catalyzed reactions. The leuco form is oxidized back to its colored state, with absorbance measured at 620 nm. The rate of absorbance change correlates with enzyme activity. Key steps include:
Substrate Mix : Combine leuco-2,3,6-Trichloroindophenol with hydrogen peroxide.
Enzyme Addition : Initiate reaction with peroxidase.
Kinetic Analysis : Monitor linear absorbance increase over 30–60 seconds .
Critical Consideration:
- Interference from ascorbate or thiol-containing compounds must be excluded by pre-treating samples with ascorbate oxidase or alkylating agents .
Advanced Research Questions
Q. How can researchers optimize assay conditions for this compound in complex biological matrices?
Methodological Answer: Use a factorial design to test variables:
- pH : Test 3.0–7.0 (enzyme activity is pH-dependent).
- Temperature : 25°C–37°C (thermal stability varies by source).
- Substrate Concentration : 0.1–1.0 mM (avoid substrate inhibition).
Example Optimization Workflow:
Preliminary Screening : Identify critical factors using Plackett-Burman design.
Response Surface Methodology : Refine optimal conditions via Box-Behnken design.
Validation : Confirm reproducibility in triplicate assays .
Q. How do structural modifications of this compound affect its redox potential and enzyme interaction?
Methodological Answer: Modify the chlorine substitution pattern or introduce electron-withdrawing groups (e.g., nitro) to alter redox potential. Techniques include:
- Synthetic Chemistry : Electrophilic chlorination or coupling reactions.
- Electrochemical Analysis : Measure redox potential via cyclic voltammetry.
- Structural Modeling : Use density functional theory (DFT) to predict binding affinity with peroxidase active sites.
Case Study:
Replacing chlorine at position 6 with a methyl group reduces redox potential by 50 mV, impacting electron transfer efficiency .
Q. How can crystallographic studies resolve contradictions in reported enzyme-binding affinities for this compound?
Methodological Answer: Use X-ray crystallography or cryo-EM to visualize enzyme-ligand interactions. Steps:
Co-crystallization : Mix peroxidase with this compound under saturating conditions.
Data Collection : Resolve structures at ≤2.0 Å resolution.
Binding Analysis : Compare electron density maps to identify key residues (e.g., histidine or tyrosine in active sites).
Example Finding:
In Spinacia oleracea peroxidase, a hydrogen bond between the phenol group of this compound and Arg38 stabilizes the transition state .
Q. What strategies mitigate photodegradation of this compound during long-term assays?
Methodological Answer:
- Light Control : Use amber glassware or wrap reaction vessels in foil.
- Antioxidants : Add 0.1% (w/v) BHT (butylated hydroxytoluene) to scavenge radicals.
- Temperature Modulation : Conduct assays at 4°C to slow degradation kinetics.
Validation:
Stability studies show a 90% retention of activity after 24 hours under optimized conditions .
Q. How do researchers analyze conflicting data on the inhibitory effects of this compound in mixed oxidase systems?
Methodological Answer:
- Competitive Binding Assays : Use isothermal titration calorimetry (ITC) to measure binding constants.
- Enzyme Kinetics : Compare K_m and V_max values in the presence/absence of inhibitors.
- Statistical Analysis : Apply ANOVA or Bayesian modeling to resolve variability.
Key Insight:
Conflicting inhibition data may arise from non-specific binding to heme groups or allosteric sites, necessitating site-directed mutagenesis to confirm targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
